2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone is a complex heterocyclic compound characterized by its unique structure, which includes multiple fused rings and functional groups. This compound is part of the isoindole-1,3-dione family, known for its significant biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized .
Chemical Reactions Analysis
Types of Reactions
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions may produce simpler amine derivatives .
Scientific Research Applications
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Isoindolo[5,4-e]isoindole-1,3,6,8(2H,7H)-tetrone: Another complex heterocyclic compound with multiple rings and functional groups.
Uniqueness
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone stands out due to its specific arrangement of functional groups and fused rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H6N4O4 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2,7-diaminopyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
InChI |
InChI=1S/C10H6N4O4/c11-13-7(15)3-1-2-4-6(5(3)9(13)17)10(18)14(12)8(4)16/h1-2H,11-12H2 |
InChI Key |
GBNSAMRYDONMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)N(C3=O)N)C(=O)N(C2=O)N |
Origin of Product |
United States |
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